5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one -

5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Catalog Number: EVT-4488992
CAS Number:
Molecular Formula: C20H17F2N5OS
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: Reacting suitably substituted pyrimidines or pyridines with other components like malononitrile or guanidines can create the fused pyrido[2,3-d]pyrimidine ring system [ [], [], [] ].
  • Substitution Reactions: Introducing various functional groups onto the pyrido[2,3-d]pyrimidine core can be achieved through nucleophilic aromatic substitution or other reactions [ [] ].
Applications
  • Anticancer Activity: These compounds have shown promising activity against various cancer cell lines [ [], [], [], [] ]. They may act by inhibiting key enzymes involved in cell growth and proliferation, such as tyrosine kinases, or by inducing apoptosis.
  • Antimicrobial Activity: Research has explored their potential as antibacterial and antifungal agents [ [], [], [], [] ]. Mechanisms can involve disrupting microbial cell wall synthesis or interfering with other essential cellular processes.
  • Kinase Inhibitors: The pyrido[2,3-d]pyrimidine scaffold is frequently used in the design of kinase inhibitors, targeting specific kinases involved in disease pathways, like EGFR (epidermal growth factor receptor) [ [], [] ] and PI3Kγ (phosphoinositide 3-kinase gamma) [ [] ].
  • Antiviral Activity: Studies have also investigated their potential as antiviral agents, such as against the avian influenza virus (H5N1) [ [] ].

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

Compound Description: PF-06459988 is a third-generation irreversible inhibitor targeting T790M-containing double mutant EGFRs. This compound exhibits high potency and specificity for these mutants while demonstrating minimal activity against wild-type EGFR. It also shows minimal intrinsic chemical reactivity of its electrophilic warhead and reduced proteome reactivity compared to earlier irreversible EGFR inhibitors.

Relevance: While not a pyrido[2,3-d]pyrimidine derivative like 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, PF-06459988 shares a crucial structural feature: the 1-methyl-1H-pyrazol-4-yl moiety. This moiety plays a significant role in binding to the target protein in both compounds. Both compounds are designed as kinase inhibitors, albeit targeting different kinases.

Baricitinib

Compound Description: Baricitinib is a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. During its synthesis, three impurities were identified: a lactone impurity (BCL), a dimer impurity (BCD), and a hydroxymethyl impurity (BHM).

N-(3-acetamido-5-(quinaxalin-2-yl) phenyl) acrylamide

Compound Description: This compound is a JAK/STAT modulating compound. It is mentioned among a list of compounds for potential treatment of vitiligo.

Relevance: N-(3-acetamido-5-(quinaxalin-2-yl) phenyl) acrylamide falls under the broader category of kinase inhibitors, similar to 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. While the specific target kinase and chemical structure differ, both compounds are designed to modulate kinase activity for therapeutic purposes.

1-[(2S,5R)-2-Methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one malonate (PF-06651600)

Compound Description: PF-06651600 is another JAK/STAT modulating compound studied for its potential in treating vitiligo.

[(1S)-2,2-Difluorocyclopropyl][3-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]-3,8-diazabicyclo[3.2.1]oct-8-yl]-methanone tosylate

Compound Description: This compound is also identified as a potential JAK/STAT modulating compound for treating vitiligo.

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-(piperazin-1-yl)pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one

Compound Description: This compound is a CDK4/6 inhibitor. Studies demonstrated that it does not modulate Mcl-1 function, unlike the CDK5 inhibitor 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide.

Relevance: This compound belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors, the same class as 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds share this core scaffold, although the substitution pattern and target kinases differ.

CCT196969 [1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea]

Compound Description: CCT196969 is a panRAF inhibitor. It exhibits high non-specific binding in brain and plasma. While in vitro studies showed it was not a substrate of P-glycoprotein (P-gp) or Bcrp, in vivo studies in mice indicated its brain distribution was limited and enhanced in transgenic mice lacking P-gp and Bcrp.

Relevance: Though structurally different, CCT196969 and 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one are both designed as kinase inhibitors, targeting specific kinases involved in key signaling pathways. CCT196969 targets RAF kinases, while the target kinase of the main compound is not specified in the provided information.

LY3009120 [1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea]

Compound Description: LY3009120 is another panRAF inhibitor. It is a substrate of Bcrp and not P-gp. It exhibits limited brain distribution in mice, which is enhanced in transgenic mice lacking P-gp and Bcrp. Compared to MLN2480, LY3009120 displays superior in vitro efficacy in patient-derived melanoma cell lines.

Relevance: LY3009120 is a pyrido[2,3-d]pyrimidine derivative, making it structurally related to 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one. Both compounds share this core heterocyclic scaffold, which likely contributes to their activity as kinase inhibitors.

MLN2480 [4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]- ]

Compound Description: MLN2480 is also a panRAF inhibitor. Like LY3009120, it is a substrate of Bcrp but not P-gp. It also exhibits limited brain distribution in mice, which is enhanced in transgenic mice lacking P-gp and Bcrp. Although MLN2480 has higher brain distribution than LY3009120, the latter shows superior in vitro efficacy in patient-derived melanoma cell lines.

Relevance: MLN2480, although structurally distinct from 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, belongs to the broader category of kinase inhibitors. Both compounds are designed to target specific kinases involved in key signaling pathways, albeit with different structures and target kinases.

2-amino-5-aryl-7-(1-methyl-1H-pyrrol-2-yl)-4-oxo-3,4,5,8-tetrahydro-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives

Compound Description: This series of compounds are synthesized using a novel imidazolium-based ionic liquid supported on hydroxyapatite encapsulated γ-Fe2O3 nanocatalyst. The reaction offers a cleaner profile, mild conditions, uses a green solvent, and allows for reusability of the catalyst.

Relevance: These derivatives are structurally similar to 5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one, sharing the core pyrido[2,3-d]pyrimidine scaffold. The key difference lies in the substitution pattern at various positions of the heterocyclic framework.

Properties

Product Name

5-(difluoromethyl)-1-(2,3-dimethylphenyl)-2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

IUPAC Name

5-(difluoromethyl)-1-(2,3-dimethylphenyl)-7-(1-methylpyrazol-4-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C20H17F2N5OS

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C20H17F2N5OS/c1-10-5-4-6-15(11(10)2)27-18-16(19(28)25-20(27)29)13(17(21)22)7-14(24-18)12-8-23-26(3)9-12/h4-9,17H,1-3H3,(H,25,28,29)

InChI Key

UODZFENFESQBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C4=CN(N=C4)C)C(F)F)C(=O)NC2=S)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.